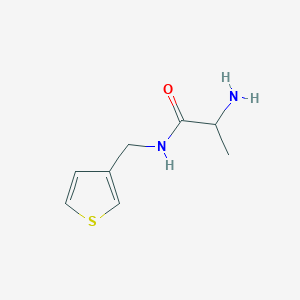
2-amino-N-(thiophen-3-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(thiophen-3-ylmethyl)propanamide is an organic compound that belongs to the class of amides It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(thiophen-3-ylmethyl)propanamide typically involves the reaction of thiophene derivatives with appropriate amine and amide precursors. One common method is the reaction of thiophene-3-carboxaldehyde with 2-amino-propanamide under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
2-amino-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-amino-N-(thiophen-3-ylmethyl)propanamine.
Substitution: Various substituted amides or amines depending on the reagents used.
科学研究应用
2-amino-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-amino-N-(thiophen-3-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring can interact with aromatic residues in proteins, while the amide group can form hydrogen bonds, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 3-amino-N-(thiophen-2-ylmethyl)propanamide
- (S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide
- (2S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide
Uniqueness
2-amino-N-(thiophen-3-ylmethyl)propanamide is unique due to the specific positioning of the thiophene ring and the propanamide backbone. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
生物活性
2-amino-N-(thiophen-3-ylmethyl)propanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step organic reaction process. The compound can be synthesized through reductive amination involving thiophene derivatives and appropriate aldehydes or ketones. The reaction conditions often include the use of catalysts to enhance yield and efficiency, making the process more environmentally friendly.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. In a series of assays against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), it demonstrated promising cytotoxic effects.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 15.5 |
| Jurkat | 18.7 |
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes involved in cellular pathways, leading to altered cell proliferation and survival rates. For instance, its interaction with the GPR40 receptor has been highlighted in recent studies, where it exhibited agonistic activity, enhancing insulin secretion in pancreatic beta-cells.
Case Studies
- Study on GPR40 Agonism : A study published in Nature explored the agonistic activity of thiophene derivatives on GPR40 receptors. Compounds similar to this compound showed EC50 values in the nanomolar range, indicating strong receptor activation, which could be beneficial for diabetes treatment .
- Anticancer Research : Another investigation focused on the anticancer properties of thiophene derivatives, including this compound. It was found to induce apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction .
属性
分子式 |
C8H12N2OS |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
2-amino-N-(thiophen-3-ylmethyl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-6(9)8(11)10-4-7-2-3-12-5-7/h2-3,5-6H,4,9H2,1H3,(H,10,11) |
InChI 键 |
GAJDYLDFQIFOAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC1=CSC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















